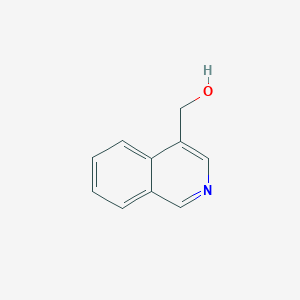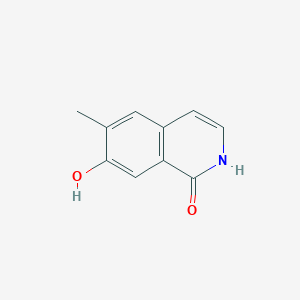
7-Hydroxy-6-methylisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Hydroxy-6-methylisoquinolin-1(2H)-one, also known as 7-OH-6-MIQO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of isoquinolones and has been studied for its ability to modulate various biochemical and physiological processes in the body.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-6-methylisoquinolin-1(2H)-one involves the modulation of various biochemical and physiological processes in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been shown to modulate neurotransmitter release by inhibiting the reuptake of serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been studied extensively in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Furthermore, it has been shown to modulate neurotransmitter release by inhibiting the reuptake of serotonin and dopamine, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Hydroxy-6-methylisoquinolin-1(2H)-one in lab experiments include its high purity and yield, as well as its diverse range of potential therapeutic properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 7-Hydroxy-6-methylisoquinolin-1(2H)-one. One potential direction is the development of novel therapeutic agents based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further. Finally, its potential as an anticancer agent should be investigated in more detail.
Applications De Recherche Scientifique
7-Hydroxy-6-methylisoquinolin-1(2H)-one has been studied for its potential therapeutic properties in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its ability to modulate neurotransmitter release and improve cognitive function. Furthermore, it has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-hydroxy-6-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-10(13)8(7)5-9(6)12/h2-5,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKHMKWCYEKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502358 | |
| Record name | 7-Hydroxy-6-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74919-41-8 | |
| Record name | 7-Hydroxy-6-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1611135.png)
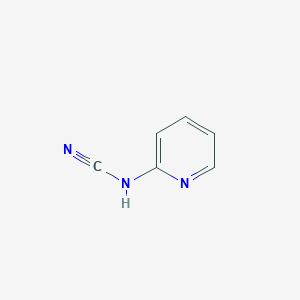
![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)
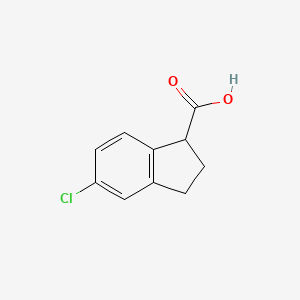

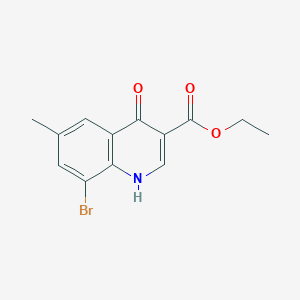
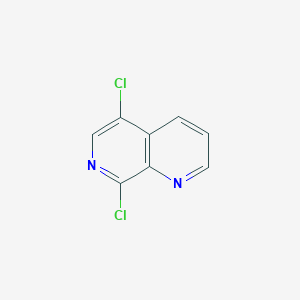
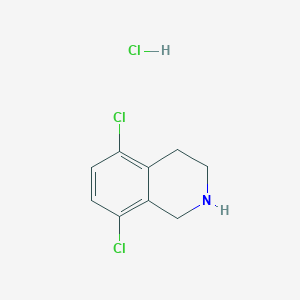
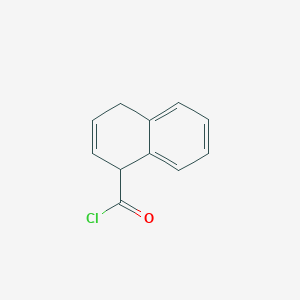

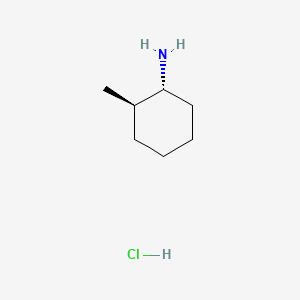
![Ethyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B1611156.png)

